ETHYL 4-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]BENZOATE
Overview
Description
ETHYL 4-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]BENZOATE is a chemical compound with the molecular formula C20H22N2O6S and a molecular weight of 418.46 . This compound is known for its unique structure, which includes a morpholine ring and a sulfonyl group, making it a valuable molecule in various scientific research fields.
Preparation Methods
The synthesis of ETHYL 4-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]BENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzamido Intermediate: This step involves the reaction of 4-aminobenzoic acid with an appropriate benzoyl chloride derivative to form the benzamido intermediate.
Introduction of the Morpholine-Sulfonyl Group: The benzamido intermediate is then reacted with morpholine and a sulfonyl chloride derivative to introduce the morpholine-sulfonyl group.
Esterification: Finally, the carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
ETHYL 4-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
ETHYL 4-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets within biological systems .
Comparison with Similar Compounds
ETHYL 4-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]BENZOATE can be compared with other similar compounds, such as:
ETHYL 4-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]BENZOATE: This compound has a similar structure but differs in the position of the morpholine-sulfonyl group, which can affect its reactivity and biological activity.
ETHYL 4-[3-(PIPERIDINE-4-SULFONYL)BENZAMIDO]BENZOATE:
The unique structure of this compound, particularly the presence of both the morpholine ring and the sulfonyl group, distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research.
Properties
IUPAC Name |
ethyl 4-[(3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-2-28-20(24)15-6-8-17(9-7-15)21-19(23)16-4-3-5-18(14-16)29(25,26)22-10-12-27-13-11-22/h3-9,14H,2,10-13H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSPJPHEDLPYAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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